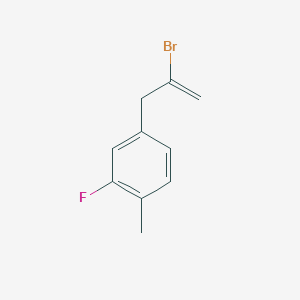

2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromo-fluoro-methylphenyl-propene compounds are part of a larger class of organic compounds known as organoboron compounds . These compounds contain a boron atom and are often used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids, which were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including 1H, 13C, 11B, and 19F NMR spectroscopy .Chemical Reactions Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis . They can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C bond formations .Physical And Chemical Properties Analysis

The physical and chemical properties of organoboron compounds can be quite diverse. For example, boronic acids are considered Lewis acids and have a pKa value of 4–10 .Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in various fields due to their interesting and unusual physical, chemical, and biological properties . The compound “2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene” could potentially be used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .

Production of Radiobiological Compounds

The compound could be used in the production of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . These compounds present a special interest as potential imaging agents for various biological applications .

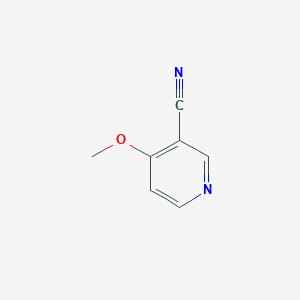

Synthesis of 3-Cyano-2-Fluoropyridines

Substituted 2-bromo-3-cyanopyridines were successfully converted into substituted 3-cyano-2-fluoropyridines . A nucleophilic replacement of bromine with fluorine was achieved in heated DMF with dry KF (Method A) or with dry TBAF (Method B) .

Synthesis of 4-CF3-1,2,3-Triazoles

The compound could be used in the synthesis of 1-susbstituted-4-trifluoromethyl-1,2,3-triazoles . This process takes place to form the target 1,2,3-triazoles in high yields, and with a wide azide substrate scope .

Production of Bioactive Compounds

Incorporation of the trifluoromethyl group has become a promising approach to discover new and/or improve existing bioactive compounds . The compound "2-Bromo-3-(3-fl

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHVIQKIHHCQFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=C)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373679 |

Source

|

| Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842140-41-4 |

Source

|

| Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)

![3-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1302539.png)